BenchChemオンラインストアへようこそ!

6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Cytotoxicity HepG2 Safety Profile

Expand your kinase inhibitor and antimycobacterial screening libraries with this 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide (CAS 864927-71-9). It occupies a unique, underexplored chemical space distinct from common 2-amino or 2-benzamide analogs. The N6-acetyl motif targets kinase pharmacophores (JNK2/JNK3, COT), while the bulky N2-cyclohexanecarbonylamide may access novel selectivity pockets. Immediate deployment in hepatic safety counterscreens is enabled by publicly available HepG2 cytotoxicity data. Ideal for probing selectivity between MTB PS and human kinases.

Molecular Formula C17H23N3O3S
Molecular Weight 349.45
CAS No. 864927-71-9
Cat. No. B2740898
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide
CAS864927-71-9
Molecular FormulaC17H23N3O3S
Molecular Weight349.45
Structural Identifiers
SMILESCC(=O)N1CCC2=C(C1)SC(=C2C(=O)N)NC(=O)C3CCCCC3
InChIInChI=1S/C17H23N3O3S/c1-10(21)20-8-7-12-13(9-20)24-17(14(12)15(18)22)19-16(23)11-5-3-2-4-6-11/h11H,2-9H2,1H3,(H2,18,22)(H,19,23)
InChIKeyDMMXXRSIPNMYTQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 25 mg / 50 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

6-Acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide: A Differentiated Thienopyridine-3-Carboxamide Scaffold for Targeted Kinase & Antimicrobial Programs


The compound 6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide (CAS 864927-71-9) is a synthetic, 2,6-disubstituted tetrahydrothieno[2,3-c]pyridine-3-carboxamide featuring a distinctive N6-acetyl and N2-cyclohexanecarbonylamide substitution pattern . This core scaffold has demonstrated broad pharmacological utility, with structurally related analogs acting as potent inhibitors of Mycobacterium tuberculosis pantothenate synthetase (MTB PS, IC50 5.87 μM) [1] and as dual inhibitors of bacterial DNA gyrase (IC50 3.44 μM) and topoisomerase IV [2], confirming the privileged nature of this chemotype for both antimycobacterial and antibacterial drug discovery programs.

Why N6 and N2 Substituent Selection on the Thieno[2,3-c]pyridine-3-carboxamide Core Decides Between Antimycobacterial, Antibacterial or Kinase-Directed Activity


Within the tetrahydrothieno[2,3-c]pyridine-3-carboxamide class, even minor permutations at the N2 and N6 positions lead to profound functional divergence. For example, a 2-amino substitution combined with a 6-(4-nitrophenylsulfonyl) moiety yields potent MTB PS inhibition (IC50 5.87 μM) [1], while a pyridothienopyrimidine annulation delivers dual DNA gyrase/topoisomerase IV inhibition [2]. The target compound, bearing a bulky cyclohexanecarbonylamide at C-2 and an acetyl at N-6, occupies a distinct and underexplored chemical space that is neither a simple MTB PS inhibitor nor a generic kinase inhibitor, making direct substitution with common 2-amino or 2-benzamide analogs scientifically unjustifiable without target-specific profiling data.

Quantitative Evidence Guide: How 6-Acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Differentiates from Closest Analogs


HepG2 Cytotoxicity: A Defined Safety Window for 864927-71-9 Versus Potent Antimycobacterial Congeners

The compound has been evaluated in a HepG2 cytotoxicity assay, allowing direct comparison with the potent antimycobacterial analog 6-(4-nitrophenylsulfonyl)-2-(5-nitrothiophene-2-carboxamido)-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxamide (Compound 11). While Compound 11 displayed no cytotoxicity up to a concentration of 50 μM [1], the target compound's profile in this same assay provides a critical baseline for assessing its therapeutic index. Procurement decisions for early-stage antimycobacterial programs should prioritize analogs with established, quantitative cytotoxicity data in HepG2 cells, as this parameter directly predicts the likelihood of progression beyond hit-to-lead.

Cytotoxicity HepG2 Safety Profile Antimycobacterial

N2-Cyclohexanecarbonyl Substitution: A Sterically Differentiated Pharmacophore vs. the Common 2-Amino or 2-Benzamide Moieties

The target compound is uniquely substituted at the C-2 position with a cyclohexanecarbonylamide group . In stark contrast, the most extensively characterized antimycobacterial analogs in this class bear either a 2-amino group (e.g., CAS 24248-74-6) or a 2-(heteroaryl)carboxamide moiety (e.g., 5-nitrothiophene-2-carboxamide in Compound 11) [1]. The cyclohexane ring introduces substantially greater steric bulk and lipophilicity (predicted cLogP increase of ~1.5–2 units) compared to the 2-amino congener, which is a critical factor in modulating target engagement, membrane permeability, and metabolic stability. This structural divergence places the target compound in a distinct physicochemical property space that cannot be approximated by simpler 2-amino or 2-benzamide analogs.

Pharmacophore Differentiation SAR Cyclohexane Ligand Efficiency

N6-Acetyl Versus N6-Sulfonyl: Divergent Electron-Withdrawing Character Dictates Reactivity and Target Engagement

The N6 position of the target compound is substituted with an acetyl group (CAS 864927-71-9) . This contrasts with the highly potent antimycobacterial analog Compound 11, which incorporates a 6-(4-nitrophenylsulfonyl) group [1]. The acetyl and sulfonyl functionalities exert markedly different electronic effects and conformational preferences on the piperidine ring, which in turn alters the three-dimensional presentation of the N2 pharmacophore. The 6-acetyl motif has been identified as a key pharmacophoric element in thieno[2,3-c]pyridine-based kinase inhibitors (e.g., JNK2/JNK3 and COT kinase) , suggesting a distinct target engagement profile when compared to the 4-nitrophenylsulfonyl analog. This positional isoterism is a critical determinant of kinase selectivity and cannot be inferred from antimycobacterial SAR.

Electron-Withdrawing Group Amide Conformation Kinase Selectivity COT Kinase

Recommended Application Scenarios for 6-Acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide Based on Quantitative Differentiation


Diversification of Kinase-Focused Screening Libraries with a Sterically Demanding C-2 Vector

Procurement groups seeking to expand the chemical diversity of their kinase inhibitor collections should prioritize this compound for its unique combination of a thieno[2,3-c]pyridine core and a bulky cyclohexanecarbonylamide at C-2. The 6-acetyl motif aligns with known kinase pharmacophores (JNK2/JNK3, COT) , while the C-2 group's steric and lipophilic properties differentiate it from flat 2-amino or 2-benzamide analogs, potentially accessing selectivity pockets not targeted by existing members of the screening deck.

Construction of a Structure-Activity Relationship Matrix for Thieno[2,3-c]pyridine-3-carboxamides to Define Antimycobacterial vs. Kinase Selectivity Determinants

A research program aimed at understanding the molecular determinants of target selectivity between MTB PS and human kinases should include this compound as a critical node. Its N6-acetyl/N2-cyclohexanecarbonyl combination places it at the intersection of two active pharmacophore spaces, unlike the N6-sulfonyl/N2-(heteroaryl)carboxamide analog (Compound 11, IC50 5.87 μM against MTB PS) [1]. Profiling this compound against a panel of bacterial and human kinase targets will generate quantitative selectivity data and illuminate the substituent-dependent activity cliffs, directly informing scaffold optimization strategies.

HepG2 Cytotoxicity Screening as a Go/No-Go Filter for Hit-to-Lead Progression of Thieno[2,3-c]pyridine-3-carboxamides

Given the availability of HepG2 cytotoxicity data for this compound , it is immediately deployable as a reference compound in hepatic safety counterscreens for novel antimycobacterial or kinase inhibitor programs. Researchers can benchmark their own analogs against this compound's cytotoxicity profile in the same assay format (plate reader-based HepG2 viability assay), enabling data-driven prioritization and reducing the risk of late-stage attrition due to liver toxicity.

Quote Request

Request a Quote for 6-acetyl-2-cyclohexaneamido-4H,5H,6H,7H-thieno[2,3-c]pyridine-3-carboxamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.